molecular formula C10H18FNO3 B1421421 cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate CAS No. 1174020-46-2

cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

Cat. No. B1421421
M. Wt: 219.25 g/mol
InChI Key: FZAKOAFETOZBLC-SFYZADRCSA-N
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Description

“Cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate” is a chemical compound with a molecular formula of C11H21NO3F . It contains a piperidine ring with a fluorine atom attached at the 4 position and a hydroxyl group at the 3 position .


Synthesis Analysis

The synthesis of “cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate” can be achieved from N-(tert-Butoxycarbonyl)-4-piperidone . Another method involves the reaction of tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives substituted at the 3-position and in the allylic fragment with L-selectride in anhydrous tetrahydrofuran to give cis isomers in quantitative yield .


Molecular Structure Analysis

The molecular formula of “cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate” is C10H18FNO3 . It has an average mass of 219.253 Da and a monoisotopic mass of 219.127075 Da .


Physical And Chemical Properties Analysis

The compound is a solid or liquid under normal conditions . The storage temperature is 2-8°C in a sealed, dry environment .

Scientific Research Applications

Syntheses and Derivatives

  • The research on tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate primarily focuses on its synthesis and derivatives. For instance, Boev et al. (2015) explored the stereoselective synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, demonstrating their potential in forming cis isomers (Boev et al., 2015). Similarly, Toyota et al. (1996) reported a novel method for preparing cis-2-fluorocyclopropane-1-carboxylic acid, starting from tert-butyl acrylate, highlighting the compound's versatility (Toyota et al., 1996).

Enzyme-Catalyzed Kinetic Resolution

  • In the field of enzymatic processes, Solymár et al. (2004) achieved a highly enantioselective kinetic resolution of ethyl cis-4 and trans-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylate using Pseudomonas fluorescens lipase (Solymár et al., 2004).

Chemical Transformations and Catalysis

  • Research by Purkayastha et al. (2010) showed that the vinylfluoro group in tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate can act as an acetonyl cation equivalent, which is crucial for synthesizing pipecolic acid derivatives (Purkayastha et al., 2010).

Analytical Methodologies

  • In analytical chemistry, Leng and Gries (2005) developed a gas chromatographic-high resolution mass spectrometric method for determining various metabolites in human urine, including compounds related to tert-butyl and fluorine components (Leng & Gries, 2005).

Medicinal Chemistry Applications

  • In medicinal chemistry, Singh and Umemoto (2011) highlighted the use of 4-fluoropyrrolidine derivatives, including those with tert-butyl groups, as synthons in dipeptidyl peptidase IV inhibitors, showcasing their pharmaceutical relevance (Singh & Umemoto, 2011).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

tert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAKOAFETOZBLC-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701160810
Record name 1,1-Dimethylethyl (3S,4R)-4-fluoro-3-hydroxy-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

CAS RN

1174020-46-2
Record name 1,1-Dimethylethyl (3S,4R)-4-fluoro-3-hydroxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174020-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S,4R)-4-fluoro-3-hydroxy-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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